1-[2-methoxy-5-(trifluoromethyl)phenyl]methanamine hydrochloride 1-[2-methoxy-5-(trifluoromethyl)phenyl]methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2680537-34-0
VCID: VC11541043
InChI: InChI=1S/C9H10F3NO.ClH/c1-14-8-3-2-7(9(10,11)12)4-6(8)5-13;/h2-4H,5,13H2,1H3;1H
SMILES:
Molecular Formula: C9H11ClF3NO
Molecular Weight: 241.64 g/mol

1-[2-methoxy-5-(trifluoromethyl)phenyl]methanamine hydrochloride

CAS No.: 2680537-34-0

Cat. No.: VC11541043

Molecular Formula: C9H11ClF3NO

Molecular Weight: 241.64 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

1-[2-methoxy-5-(trifluoromethyl)phenyl]methanamine hydrochloride - 2680537-34-0

Specification

CAS No. 2680537-34-0
Molecular Formula C9H11ClF3NO
Molecular Weight 241.64 g/mol
IUPAC Name [2-methoxy-5-(trifluoromethyl)phenyl]methanamine;hydrochloride
Standard InChI InChI=1S/C9H10F3NO.ClH/c1-14-8-3-2-7(9(10,11)12)4-6(8)5-13;/h2-4H,5,13H2,1H3;1H
Standard InChI Key DFTKXWBPHUTCBJ-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C(F)(F)F)CN.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 1-[2-methoxy-5-(trifluoromethyl)phenyl]methanamine hydrochloride consists of a benzene ring substituted with a methoxy (-OCH₃) group at position 2 and a trifluoromethyl (-CF₃) group at position 5. A methylamine (-CH₂NH₂) side chain is attached to position 1, with the amine group protonated to form the hydrochloride salt. This arrangement is critical for its interactions with biological targets, as the electron-withdrawing -CF₃ group enhances stability and lipophilicity, while the methoxy group contributes to steric and electronic effects .

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC₉H₁₁ClF₃NO
Molecular Weight241.64 g/mol
SMILESCOC1=C(C=C(C=C1)C(F)(F)F)CN
InChI KeyYZXMLHJVUWEAKE-UHFFFAOYSA-N
Purity≥95%

Spectroscopic and Computational Data

Predicted collision cross-section (CCS) values for adducts such as [M+H]⁺ (145.3 Ų) and [M+Na]⁺ (154.0 Ų) suggest moderate molecular polarity, aligning with its balanced lipophilicity . Density functional theory (DFT) calculations indicate that the -CF₃ group induces a dipole moment of 2.34 Debye, which may facilitate interactions with hydrophobic enzyme pockets.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically begins with 2-methoxy-5-(trifluoromethyl)benzaldehyde, which undergoes reductive amination using sodium cyanoborohydride in methanol to yield the primary amine. Subsequent hydrochloride salt formation is achieved via treatment with hydrochloric acid in anhydrous ether. Key challenges include controlling the reduction of the imine intermediate, as over-reduction can lead to secondary amine byproducts.

Industrial Optimization

Continuous flow reactors have been employed to enhance yield (reported up to 78%) and purity (>99% by HPLC). A representative protocol involves:

  • Feed Preparation: 2-Methoxy-5-(trifluoromethyl)benzaldehyde (1.0 M) and ammonium acetate (2.5 M) in methanol.

  • Reaction Conditions: 65°C, residence time 15 minutes, H₂ pressure 50 bar.

  • Workup: In-line liquid-liquid extraction with dichloromethane and aqueous HCl (1M).

Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 10 minutes at 150°C), though scalability remains limited compared to flow methods.

Biological Activity and Mechanistic Insights

Enzyme Inhibition Profiling

In vitro assays against monoamine oxidases (MAOs) revealed IC₅₀ values of 1.2 μM for MAO-A and 8.7 μM for MAO-B, suggesting selectivity for the A isoform. Molecular docking studies posit that the -CF₃ group occupies a hydrophobic subpocket near the FAD cofactor, while the protonated amine forms a salt bridge with Glu216 (MAO-A numbering).

Structural Analogues and SAR Trends

Positional Isomerism Effects

Comparative analysis with 1-[3-methoxy-5-(trifluoromethyl)phenyl]methanamine (CAS 2758003-13-1) shows that ortho-substitution of the methoxy group decreases MAO-A affinity by 15-fold, underscoring the importance of para-substitution for target engagement .

Boronic Acid Derivatives

The 2-methoxy-3-(trifluoromethyl)phenylboronic acid analogue (Sigma-Aldrich) serves as a Suzuki coupling partner in synthesizing biaryl derivatives. While this compound lacks intrinsic MAO inhibition, it highlights the versatility of the trifluoromethyl-methoxy phenyl scaffold in medicinal chemistry .

Patent Landscape and Therapeutic Applications

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator